molecular formula C13H9N3O B1393561 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1160264-05-0

3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No.: B1393561
CAS No.: 1160264-05-0
M. Wt: 223.23 g/mol
InChI Key: XJIDIIQALIVUPK-UHFFFAOYSA-N
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Description

3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a compound that belongs to the family of N-heterocyclic compounds . It has a molecular weight of 223.23 . This compound has been used in the synthesis of various anticancer agents .


Synthesis Analysis

The synthesis of this compound and its derivatives has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .


Chemical Reactions Analysis

The chemical reactions involving this compound are mainly related to its use in the synthesis of various anticancer agents . These reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point of 161–163 ºC . Its 1H NMR (300 MHz, CDCl3) is δ 8.27–8.35 (m, 2H), 7.28–7.36 (m, 3H), 8.02 (d, J=6.7 Hz, 2H), 7.70 (s, 1H), 7.39–7.53 (m, 3H), 4.56 (q, J=7.1 Hz, 2H), 1.50 (t, J=7.1 Hz, 3H); MS (ESI): m/z 378 [M+H]+ .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines : 3-Phenylpyrazolo[1,5-a]pyrimidine derivatives have been used as precursors for synthesizing pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, demonstrating the compound's utility in creating new chemical entities (Atta, 2011).
  • Role in Antibacterial Activity : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties, indicating the potential medicinal application of these compounds (Rostamizadeh et al., 2013).

Biological and Medicinal Applications

  • Potential Antitumor Activity : Some derivatives of 3-Phenylpyrazolo[1,5-a]pyrimidine have shown promising antitumor activity, highlighting their potential in cancer therapy research (Farag & Fahim, 2019).
  • Antagonists for Corticotropin-Releasing Factor Receptor : These compounds have been developed as potent antagonists of the human corticotropin-releasing factor-1 receptor, suggesting their utility in addressing stress-related conditions (Chen et al., 2004).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition in Cooling Water Systems : Pyrazolo[1,5-c]pyrimidine derivatives have been investigated as corrosion inhibitors for ferrous alloys in industrial cooling systems, showcasing their utility in materials science (Mahgoub et al., 2010).

Photophysical Properties

  • Use in Fluorescence and Photophysical Studies : 3-Formylpyrazolo[1,5-a]pyrimidines, related to 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde, have been used as intermediates for preparing functional fluorophores, indicating their role in developing fluorescent probes for biological and environmental applications (Castillo et al., 2018).

Future Directions

The future directions for 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde are mainly related to its potential use in the development of new anticancer drugs . Further mechanistic studies could reveal more about how these compounds arrest cancer cell growth . Additionally, the development of new synthetic routes and the exploration of other possible applications of these compounds could be areas of future research .

Biochemical Analysis

Biochemical Properties

3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in the enzyme’s conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in cell cycle regulation and apoptosis. Additionally, it can modulate metabolic pathways, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in alterations in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy. Long-term effects on cellular function have also been observed, with some studies reporting sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects can occur. These threshold effects are crucial for determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its interactions with other biomolecules and its overall function within the cell .

Properties

IUPAC Name

3-phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-9-10-6-14-13-12(7-15-16(13)8-10)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIDIIQALIVUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230358
Record name 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-05-0
Record name 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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